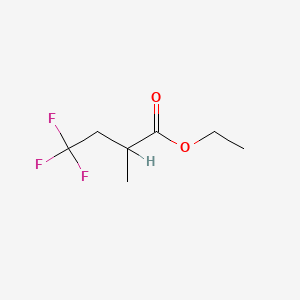

Ethyl 2-methyl-4,4,4-trifluorobutyrate

Description

The exact mass of the compound Ethyl 4,4,4-trifluoro-2-methylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNZGOFOWCNVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929479 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136564-76-6 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136564-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-methyl-4,4,4-trifluorobutyrate CAS number

An In-Depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS: 143484-00-8): A Key Fluorinated Building Block for Advanced Synthesis

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering unparalleled control over a compound's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a highly valuable, yet specialized, building block in this domain. This technical guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway with detailed mechanistic insights, outline a comprehensive analytical characterization workflow, and discuss its strategic applications in the design of next-generation therapeutics. The unique combination of a trifluoromethyl group and an alpha-methyl substituent offers a powerful tool for modulating both pharmacokinetic and pharmacodynamic properties, making this synthon a subject of significant interest.

Introduction: The Strategic Value of Fluorinated Synthons

In the landscape of medicinal chemistry, the introduction of fluorine-containing moieties is a proven strategy for optimizing lead compounds. The trifluoromethyl (-CF3) group, in particular, is prized for its high metabolic stability and its ability to act as a bioisostere for groups like chlorine, enhancing binding selectivity and improving pharmacokinetic profiles.[1] Simultaneously, the introduction of a methyl group at a strategic position—often termed the "magic methyl" effect—can profoundly alter a molecule's properties by restricting conformation, blocking metabolic pathways, or improving cell permeability.[2]

This compound (CAS: 143484-00-8) is a chemical entity that uniquely combines these two powerful structural motifs. As a chiral building block, it provides a scaffold for creating complex molecules with precisely controlled stereochemistry, a critical factor in modern drug design.[3] This guide serves as a comprehensive resource for scientists looking to leverage the unique properties of this compound in their research and development programs.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. This compound is a liquid at standard temperature and pressure.[4] Its core properties are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 143484-00-8 | [4][5] |

| Molecular Formula | C₇H₁₁F₃O₂ | [5] |

| Molecular Weight | 184.16 g/mol | [4][5] |

| Synonym(s) | Ethyl 4,4,4-trifluoro-2-methylbutanoate | [4] |

| Boiling Point | 142-145 °C | [4] |

| Purity (Typical) | ≥95% |[4] |

Spectroscopic Characterization

Verifying the identity and purity of the compound is paramount. Based on its structure, the following spectroscopic signatures are expected. These data are predictive and should be confirmed empirically.

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Expected Signature | Rationale |

|---|---|---|

| ¹H NMR | δ ~4.2 (q) : -O-CH₂-CH₃δ ~2.8 (m) : -CH(CH₃)-CH₂-CF₃δ ~2.4 (m) : -CH(CH₃)-CH₂-CF₃δ ~1.3 (d) : -CH(CH₃)-δ ~1.2 (t) : -O-CH₂-CH₃ | The quartet and triplet are characteristic of an ethyl ester. The diastereotopic protons of the -CH₂-CF₃ group and the adjacent methine proton will form a complex multiplet. The alpha-methyl group will appear as a doublet. |

| ¹³C NMR | δ ~175 : C=O (ester)δ ~125 (q) : -CF₃δ ~61 : -O-CH₂-δ ~38 (q) : -CH₂-CF₃δ ~35 : -CH(CH₃)-δ ~16 : -CH(CH₃)-δ ~14 : -O-CH₂-CH₃ | The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The adjacent methylene carbon will also show coupling to the fluorine atoms. |

| ¹⁹F NMR | δ ~ -60 to -70 (t) | The three equivalent fluorine atoms will appear as a triplet due to coupling with the adjacent -CH₂- group. |

| FT-IR (Neat) | ~1740 cm⁻¹ (strong) : C=O stretch (ester)~1100-1300 cm⁻¹ (strong) : C-F stretches | The strong carbonyl absorption is indicative of the ester functional group, while the strong bands in the lower wavenumber region are characteristic of the C-F bonds of the trifluoromethyl group. |

| Mass Spec (EI) | M⁺ at m/z 184.16 . Fragments corresponding to loss of -OCH₂CH₃ (m/z 139), -COOCH₂CH₃ (m/z 111), and other characteristic cleavages. | The molecular ion peak confirms the molecular weight. Fragmentation patterns will help confirm the overall structure. |

Synthesis and Mechanistic Insights: A Proposed Protocol

Commercially available, this compound can also be synthesized in a laboratory setting. A common and effective strategy for introducing an alpha-substituent to an ester is through the alkylation of its corresponding enolate. This guide proposes a robust, two-step protocol starting from the readily available Ethyl 4,4,4-trifluorobutyrate (CAS: 371-26-6).

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 4,4,4-trifluorobutyrate (1.0 eq)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

-

Methyl iodide (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add the LDA solution (1.1 eq) to the cooled THF. Stir for 10 minutes. Subsequently, add a solution of Ethyl 4,4,4-trifluorobutyrate (1.0 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: LDA is a strong, non-nucleophilic base, which is critical for quantitatively deprotonating the α-carbon without competing Sₙ2 attack on the ester carbonyl. The low temperature (-78 °C) is essential to prevent side reactions and ensure the kinetic stability of the lithium enolate.

-

-

Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Causality: Methyl iodide is a highly reactive electrophile for the Sₙ2 reaction with the nucleophilic enolate. A slight excess ensures complete consumption of the enolate. Allowing the reaction to warm slowly promotes the alkylation reaction to completion.

-

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Causality: The NH₄Cl quench neutralizes any remaining LDA and protonates the enolate, preventing undesired reactions during extraction. Ethyl acetate is a suitable organic solvent for extracting the product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Causality: The brine wash removes residual water. MgSO₄ is a drying agent. Column chromatography is necessary to separate the desired product from unreacted starting material and any potential side products.

-

Post-Synthesis Analytical Workflow

Confirming the successful synthesis and purity of the final compound is a non-negotiable step. A logical workflow ensures all criteria are met.

Caption: A self-validating workflow for the analytical characterization of the synthesized product.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a precursor to more complex, biologically active molecules.

-

Metabolic Blocking: The trifluoromethyl group is exceptionally stable to oxidative metabolism by cytochrome P450 enzymes.[1] Incorporating this building block can protect an adjacent site from metabolic degradation, thereby increasing the half-life of a drug candidate.

-

Conformational Constraint: The α-methyl group restricts the rotational freedom around the adjacent single bonds. This pre-organization can lock a molecule into its bioactive conformation, leading to a significant increase in binding affinity for its biological target.[2]

-

Modulation of Physicochemical Properties: The lipophilic -CF₃ group (Hansch π value of +0.88) can enhance membrane permeability and improve oral bioavailability.[1]

Conceptual Role in Kinase Inhibitor Design

Many kinase inhibitors bind to the ATP pocket of their target enzyme. The structure of this compound makes it an ideal starting point for building fragments that can be elaborated into potent and selective inhibitors.

Caption: Conceptual pathway from building block to a functional kinase inhibitor.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential. The following information is synthesized from safety data for structurally similar fluorinated esters.[6] Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Table 3: Safety and Handling Summary

| Hazard Category | Description and Precautionary Statements | Source(s) |

|---|---|---|

| Acute Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles/face shield). Use only outdoors or in a well-ventilated area (fume hood). | [7][8] |

| First Aid | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [7] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |[7] |

Conclusion

This compound is more than a simple ester; it is a sophisticated chemical tool. By combining the metabolic stability of a trifluoromethyl group with the conformation-directing properties of an α-methyl group, it offers a compelling starting point for the synthesis of novel, high-value molecules. Its utility in constructing chiral centers and introducing fluorine makes it a strategic asset for researchers and drug development professionals aiming to address complex challenges in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is the first step toward unlocking its full potential.

References

- Alachem Co., Ltd.

- Sigma-Aldrich.

- Fisher Scientific.

- Sigma-Aldrich.

- ECHEMI. Ethyl (2E)

- Aurochemicals.

- Chem-Impex.

- Carl ROTH.

- PubChem.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound | 143484-00-8 [sigmaaldrich.com]

- 5. 143484-00-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. Ethyl 3-methyl-4,4,4-trifluorobutanoate | C7H11F3O2 | CID 228896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. aurochemicals.com [aurochemicals.com]

A Spectroscopic Guide to Ethyl 2-Methyl-4,4,4-trifluorobutyrate: Structure Elucidation and Analysis

Introduction

Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS No. 143484-00-8, Molecular Formula: C₇H₁₁F₃O₂) is a fluorinated ester of significant interest in synthetic chemistry.[1] The incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. These characteristics make trifluoromethylated building blocks, such as this one, valuable precursors in the development of pharmaceuticals, agrochemicals, and advanced materials.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. As direct, published spectra for this specific molecule are not widely available, this document serves as a predictive guide based on foundational spectroscopic principles and data from analogous structures. We will explore the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind experimental choices and data interpretation for researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

A thorough understanding of a molecule's structure is the cornerstone of spectral interpretation. Each unique electronic environment within the molecule will give rise to distinct signals in its various spectra.

Figure 1. Labeled molecular structure of this compound.

The key structural features to consider are:

-

Ethyl Ester Group: Comprising the carbonyl carbon (C1), ester oxygens (O1, O2), and the ethyl chain (C6, C7). This group is strongly electron-withdrawing.

-

Chiral Center (C2): The carbon atom bonded to the methyl group (C5) is a chiral center, which can lead to magnetic non-equivalence for adjacent protons (diastereotopicity).

-

Trifluoromethyl Group (C4): This powerful electron-withdrawing group significantly influences the chemical shifts of nearby nuclei and introduces complex spin-spin coupling with both protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is predicted to show five distinct signals. The powerful electron-withdrawing effects of the ester carbonyl and the CF₃ group will shift protons closer to them downfield (to a higher ppm value).

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| -COOCH₂CH₃ (C7) | ~1.25 | Triplet (t) | 3H | Coupled to the two C6 methylene protons (³JHH ≈ 7.1 Hz). Standard chemical shift for a methyl group in an ethyl ester. |

| -CH(C H₃)- (C5) | ~1.20 | Doublet (d) | 3H | Coupled to the single C2 methine proton (³JHH ≈ 7.0 Hz). |

| -C H₂-CF₃ (C3) | ~2.4 - 2.6 | Multiplet (m) | 2H | These two protons are diastereotopic due to the adjacent C2 chiral center and will have different chemical shifts. They are coupled to the C2 methine proton (³JHH) and the three fluorine atoms (³JHF), resulting in a complex multiplet. |

| -C H(CH₃)- (C2) | ~2.8 - 3.0 | Multiplet (m) | 1H | Deshielded by the adjacent carbonyl group. It is coupled to the C5 methyl protons and the two C3 methylene protons, leading to a complex multiplet. |

| -COOC H₂CH₃ (C6) | ~4.15 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. Coupled to the three C7 methyl protons (³JHH ≈ 7.1 Hz). |

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals. A key feature of fluorinated compounds is the presence of carbon-fluorine coupling (C-F), which splits the signals of carbons close to the fluorine atoms into multiplets, even in proton-decoupled spectra.[2] The magnitude of the coupling constant (JCF) decreases with the number of bonds separating the carbon and fluorine atoms.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) | Rationale for Prediction |

| -COOCH₂ CH₃ (C7) | ~14 | Singlet (s) | - | Standard chemical shift for an ethyl ester methyl carbon. |

| -CH(C H₃)- (C5) | ~15 | Singlet (s) | - | Standard aliphatic methyl carbon. |

| -C H₂-CF₃ (C3) | ~35 | Quartet (q) | ²JCF ≈ 30-35 | Two-bond coupling to the three fluorine atoms. The strong electron-withdrawing effect of the CF₃ group shifts this carbon downfield. |

| -C H(CH₃)- (C2) | ~38 | Quartet (q) | ³JCF ≈ 3-5 | Three-bond coupling to the fluorine atoms. Shifted downfield by the adjacent carbonyl. |

| -COO CH₂CH₃ (C6) | ~61 | Singlet (s) | - | Standard chemical shift for an ethyl ester methylene carbon. |

| -C F₃ (C4) | ~125 | Quartet (q) | ¹JCF ≈ 275-285 | The direct one-bond coupling to fluorine is very large.[3] The signal is significantly downfield due to the direct attachment of three electronegative fluorine atoms. |

| -C =O (C1) | ~172 | Quartet (q) | ³JCF ≈ 1-2 | A very small three-bond coupling may be observable. Typical chemical shift for an ester carbonyl carbon. |

¹⁹F NMR Spectroscopy Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.[4] For this compound, the three fluorine atoms are chemically equivalent and will appear as a single signal. This signal will be split by the two adjacent protons on C3.

| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted JHF (Hz) | Rationale for Prediction |

| -C F₃ | -65 to -75 | Triplet (t) | ³JHF ≈ 10-12 | The chemical shift is typical for an aliphatic CF₃ group. The signal is split into a triplet by the two equivalent protons on the adjacent C3 carbon. The reference standard is typically CFCl₃ (δ = 0 ppm).[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment | Rationale |

| 2990 - 2880 | Medium | C-H Stretch | Aliphatic C-H stretching from the ethyl and methyl groups. |

| ~1745 | Strong | C=O Stretch | Characteristic strong, sharp absorption for a saturated ester carbonyl group.[6] |

| ~1465 & ~1380 | Medium-Weak | C-H Bend | Bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups. |

| 1300 - 1100 | Very Strong | C-F Stretch | The C-F bonds give rise to one or more very strong and characteristic absorption bands in this region. This is often the most prominent feature in the IR spectrum of a fluorinated compound.[7] |

| ~1180 | Strong | C-O Stretch | Asymmetric C-O-C stretching of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Under Electron Ionization (EI), the molecule is fragmented in a predictable manner.

Predicted Molecular Ion:

-

[M]⁺• : m/z = 184.07 (Calculated for C₇H₁₁F₃O₂⁺)

Key Predicted Fragmentation Pathways: The fragmentation of ethyl esters is well-characterized. Common fragmentation pathways include alpha-cleavage and McLafferty rearrangements.[8][9]

-

Loss of the Ethoxy Radical (•OCH₂CH₃): Alpha-cleavage at the ester oxygen is a very common pathway, leading to a stable acylium ion.

-

[M - 45]⁺ = m/z 139

-

-

Loss of Ethene (McLafferty Rearrangement): This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this molecule, a hydrogen from the C6 ethyl group can participate.

-

[M - 28]⁺• = m/z 156

-

-

Loss of the CF₃ Radical (•CF₃): Cleavage of the C3-C4 bond results in the loss of the trifluoromethyl radical.

-

[M - 69]⁺ = m/z 115

-

-

Base Peak: The base peak is often a result of subsequent fragmentation. The acylium ion at m/z 139 could further lose CO to give a fragment at m/z 111. However, fragments containing the stable ethyl group, such as cleavage alpha to the carbonyl leading to [CH(CH₃)CH₂CF₃]⁺ at m/z 113, or the ethyl cation itself at m/z 29 are also possible. The fragment from the loss of the ethoxy radical (m/z 139) is a strong candidate for the base peak.

Figure 2. Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended. The key to trustworthiness in any analysis is a self-validating system, incorporating internal standards and controlled parameters.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point as it is largely transparent in the regions of interest.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, ensuring accuracy and reproducibility.

-

Instrument Setup (¹H):

-

Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

-

Instrument Setup (¹³C):

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled spectrum. A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Instrument Setup (¹⁹F):

-

Switch the spectrometer to the ¹⁹F nucleus frequency.

-

Acquire a proton-coupled spectrum. ¹⁹F is a high-abundance nucleus, so fewer scans are needed (e.g., 16-32). An external reference like CFCl₃ may be used if not referenced internally.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of ~250°C. Inject a small volume (e.g., 1 µL) of the sample solution.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20°C/min) up to a final temperature of ~280°C. This separates the compound from any impurities or solvent.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak, identifying the molecular ion and key fragment ions.

-

Conclusion

The spectroscopic profile of this compound is defined by the interplay of its ethyl ester and 2-methyl-4,4,4-trifluorobutyl moieties. The ¹H and ¹³C NMR spectra are expected to be complex due to chirality and extensive H-F and C-F spin-spin coupling. ¹⁹F NMR offers a clear triplet, providing unambiguous evidence for the -CH₂CF₃ group. The IR spectrum is dominated by a strong carbonyl absorption and exceptionally strong C-F stretching bands, while mass spectrometry provides clear fragmentation patterns indicative of an ethyl ester structure. This predictive guide serves as a robust framework for researchers to confirm the identity, assess the purity, and elucidate the structure of this valuable fluorinated building block.

References

-

Alachem Co., Ltd. This compound. [Link]

-

Yin, X., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

-

University of Regensburg. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

PubChem. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. 16: Multinuclear NMR. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

ResearchGate. What is the coupling constant for CF3 carbon in 13C-NMR?. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

-

Rehm, T. H., et al. Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. The Royal Society of Chemistry. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of ethyl methanoate. [Link]

Sources

- 1. 143484-00-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-methyl-4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-methyl-4,4,4-trifluorobutyrate, a fluorinated ester of significant interest in medicinal chemistry and materials science. The strategic introduction of a trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block for novel pharmaceuticals and advanced materials. This document details a robust synthetic protocol via the Reformatsky reaction, outlines purification techniques, and provides a thorough analysis of its structural confirmation through modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in drug discovery and materials science. The unique electronic properties of fluorine can significantly alter the physicochemical and biological characteristics of a compound. This compound (CAS No: 143484-00-8, Molecular Formula: C₇H₁₁F₃O₂, Molecular Weight: 184.16 g/mol ) is a chiral fluorinated building block that has garnered attention for its potential in synthesizing complex molecular architectures.[1] Its structure, featuring a trifluoromethyl group beta to the ester carbonyl and a methyl group at the alpha position, offers multiple points for chemical modification, making it a versatile intermediate.

This guide serves as a practical resource for chemists, providing a detailed methodology for the synthesis of this compound and a comprehensive guide to its structural elucidation.

Synthesis of this compound

A reliable and efficient method for the synthesis of β-hydroxy esters, and by extension their dehydroxylated analogues, is the Reformatsky reaction.[1][2] This organozinc-mediated reaction involves the reaction of an α-halo ester with an aldehyde or ketone.[1] For the synthesis of this compound, the key precursors are ethyl 2-bromopropionate and trifluoroacetaldehyde. The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky enolate) from ethyl 2-bromopropionate and activated zinc, which then undergoes nucleophilic addition to the electrophilic carbonyl carbon of trifluoroacetaldehyde. The resulting β-hydroxy ester can then be dehydroxylated to yield the target compound.

Reaction Mechanism: The Reformatsky Reaction

The generally accepted mechanism for the Reformatsky reaction involves the following key steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate.

-

Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.

-

Nucleophilic Addition: A six-membered ring transition state is proposed, leading to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the aldehyde.

-

Hydrolysis: Acidic workup protonates the zinc alkoxide to yield the β-hydroxy ester.

Caption: General workflow for the synthesis of this compound via the Reformatsky reaction.

Experimental Protocol: Synthesis

Materials:

-

Ethyl 2-bromopropionate

-

Trifluoroacetaldehyde (or a suitable precursor like its ethyl hemiacetal)

-

Activated Zinc (dust or turnings)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M)

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Dehydroxylating agent (e.g., thionyl chloride in pyridine or via a Barton-McCombie deoxygenation)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color disappears.

-

Formation of the Reformatsky Reagent: Add a solution of ethyl 2-bromopropionate in anhydrous THF dropwise to the activated zinc suspension. The reaction is often initiated by gentle heating. Maintain a gentle reflux until the zinc is consumed.

-

Reaction with Trifluoroacetaldehyde: Cool the reaction mixture to 0 °C. Add a solution of trifluoroacetaldehyde in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Workup and Extraction: Quench the reaction by the slow addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

-

Dehydroxylation: The crude β-hydroxy ester is then subjected to a dehydroxylation reaction to yield this compound. The specific conditions for this step will depend on the chosen method.

-

Purification: The final product is purified by fractional distillation under reduced pressure to obtain the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH₃ (ethyl) | ~1.2 | Triplet | J ≈ 7 |

| -CH₂- (ethyl) | ~4.1 | Quartet | J ≈ 7 |

| -CH₃ (at C2) | ~1.3 | Doublet | J ≈ 7 |

| -CH- (at C2) | ~2.8 | Multiplet | |

| -CH₂- (at C3) | ~2.4 | Multiplet |

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~61 |

| -C H₃ (at C2) | ~15 |

| -C H- (at C2) | ~35 |

| -C H₂- (at C3) | ~30 (quartet due to coupling with F) |

| C F₃ | ~125 (quartet due to C-F coupling) |

| C =O (ester) | ~173 |

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the presence and environment of the trifluoromethyl group. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group, typically in the range of -60 to -75 ppm relative to a CFCl₃ standard.

Caption: A typical workflow for the synthesis, purification, and characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-3000 | Medium to Strong |

| C=O (ester) | 1735-1750 | Strong |

| C-O (ester) | 1150-1250 | Strong |

| C-F | 1000-1400 | Strong |

The strong absorption band in the region of 1735-1750 cm⁻¹ is a clear indicator of the ester carbonyl group. The presence of strong C-F stretching bands in the fingerprint region further confirms the fluorinated nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing the purity of the synthesized ester and confirming its identity.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (184.16 g/mol ) may be observed.

-

Loss of Ethoxy Group (-OCH₂CH₃): A prominent fragment at m/z 139 resulting from the cleavage of the ethoxy group from the ester.

-

Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z 155.

-

McLafferty Rearrangement: A potential rearrangement could lead to the formation of a fragment at m/z 116.

-

Fragments containing the Trifluoromethyl Group: Various fragments containing the CF₃ moiety will be present, contributing to the characteristic isotopic pattern of fluorine.

Applications and Significance

This compound serves as a valuable chiral synthon in the development of new pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity to target proteins through favorable interactions. The methyl-substituted chiral center allows for the stereoselective synthesis of complex molecules.

Conclusion

This technical guide has detailed a practical and reliable method for the synthesis of this compound via the Reformatsky reaction. Furthermore, a comprehensive approach to its characterization using modern spectroscopic techniques has been presented. The information provided herein is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the utilization of this important fluorinated building block in their research endeavors.

References

-

Reformatsky, S. Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Ber. Dtsch. Chem. Ges.1887 , 20 (1), 1210–1211. [Link]

-

PubChem. This compound. [Link]

Sources

A Technical Guide to Ethyl 2-methyl-4,4,4-trifluorobutanoate: Structure, Synthesis, and Applications in Modern Chemistry

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 2-methyl-4,4,4-trifluorobutanoate is a prime example of a versatile chemical intermediate that harnesses these benefits.

This technical guide provides an in-depth analysis of Ethyl 2-methyl-4,4,4-trifluorobutanoate, moving beyond a simple data sheet to offer a holistic view for the research scientist. We will dissect its chemical structure, explore logical and field-proven synthetic strategies, and contextualize its application within the demanding framework of pharmaceutical and agrochemical development. The presence of both a trifluoromethyl moiety and an α-methyl group at a chiral center makes this compound a particularly valuable synthon for creating complex, high-value molecules.[2][3]

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental structure and properties is the foundation of all subsequent experimental work.

Structure and Nomenclature

The unambiguous IUPAC name for this compound is ethyl 2-methyl-4,4,4-trifluorobutanoate . The name systematically describes its structure: an ethyl ester of a four-carbon butanoic acid derivative, which is substituted with a methyl group at the second carbon (the α-carbon) and three fluorine atoms at the fourth carbon. The common name, Ethyl 2-methyl-4,4,4-trifluorobutyrate, is also widely used.

The key structural features are:

-

Ethyl Ester Group (-COOCH₂CH₃): A reactive site for hydrolysis or transesterification.

-

Trifluoromethyl Group (-CF₃): A highly stable, lipophilic, and electron-withdrawing group.

-

α-Methyl Group (-CH₃): Located at a chiral center, this group influences the molecule's conformation and can play a critical role in modulating biological activity, an effect often dubbed the "magic methyl" effect in medicinal chemistry.[3]

Caption: Chemical structure of ethyl 2-methyl-4,4,4-trifluorobutanoate.

Physicochemical Data

The following table summarizes the key quantitative properties of the compound, which are essential for planning reactions, purification, and safety procedures.

| Property | Value | Source |

| IUPAC Name | ethyl 2-methyl-4,4,4-trifluorobutanoate | - |

| CAS Number | 136564-76-6 | [4] |

| Molecular Formula | C₇H₁₁F₃O₂ | [5] |

| Molecular Weight | 184.16 g/mol | [5] |

| Boiling Point | 142 °C | [4] |

| Appearance | Liquid | [6] |

| Hazard Codes | F (Flammable), Xi (Irritant) | [4] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of Ethyl 2-methyl-4,4,4-trifluorobutanoate requires a robust carbon-carbon bond-forming strategy that can effectively couple the trifluoromethyl-containing fragment with the propionate backbone. The choice of methodology is dictated by factors such as starting material availability, scalability, and control over stereochemistry.

Proposed Synthetic Pathway: Crossed Claisen Condensation

Causality Behind Experimental Choice: The Claisen condensation is a classic, powerful method for forming β-keto esters. A "crossed" Claisen, reacting two different esters, is ideal here. We select ethyl trifluoroacetate as the trifluoromethyl source and ethyl propionate to provide the correctly substituted backbone. Ethyl trifluoroacetate is an excellent electrophile and lacks α-protons, preventing self-condensation and ensuring it acts as the acylating agent. Ethyl propionate possesses the necessary α-protons for enolate formation. This choice of reactants directly and efficiently assembles the core structure of the target molecule's precursor.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 344-00-3 | Benchchem [benchchem.com]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 136564-76-6 [amp.chemicalbook.com]

- 5. 143484-00-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. vigon.com [vigon.com]

The Synthesis of Fluorinated Building Blocks: A Guide to Modern Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Power of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physical, chemical, and biological characteristics. Introducing fluorine can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, ultimately improving bioavailability and binding affinity.[3][4] Approximately 25% of all marketed pharmaceuticals contain at least one fluorine atom, a figure that rises to about 40% for newly approved drugs, underscoring the critical role of fluorination in drug discovery.[5]

This guide provides a comprehensive overview of the key synthetic methodologies for creating fluorinated building blocks. We will move beyond a simple catalog of reactions to explore the underlying principles, causal relationships in experimental design, and the practical insights essential for laboratory success. We will delve into the foundational dichotomy of nucleophilic and electrophilic fluorination before examining the modern catalytic revolutions—including transition metal, organo-, and photoredox catalysis—that have redefined the field. Finally, we will explore strategies for installing highly sought-after motifs like the trifluoromethyl (CF₃) and pentafluorosulfanyl (SF₅) groups, providing detailed, field-proven protocols for key transformations.

Foundational Safety: A Non-Negotiable Prerequisite

Fluorine chemistry is powerful but unforgiving. Many fluorinating reagents are highly corrosive, toxic, and can react violently with common laboratory substances, including water.[6][7] A deep-seated commitment to safety is paramount.

Core Safety Mandates:

-

Engineering Controls : All manipulations involving volatile fluorinated compounds or fluorinating agents must be conducted in a certified chemical fume hood.[8] For highly reactive or moisture-sensitive reagents, a glove box with an inert atmosphere is strongly recommended.[8]

-

Personal Protective Equipment (PPE) : This is the last line of defense and must be comprehensive.

-

Eye Protection : Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles whenever there is a significant splash risk.[8]

-

Hand Protection : Glove selection must be based on the specific reagent and solvent used; consult manufacturer compatibility charts. Double-gloving with materials like neoprene or butyl rubber is a prudent measure.[6][8]

-

Body Protection : A flame-resistant lab coat is mandatory. For larger-scale operations, a chemical-resistant apron is advised.[8]

-

-

Emergency Preparedness : In case of skin contact with reagents that can generate hydrofluoric acid (HF), such as DAST or fluorine gas itself, immediate and specific medical treatment is required.[7] This involves flushing with copious amounts of water followed by the application of 2.5% calcium gluconate gel.[7] All personnel must be trained on these procedures before beginning work.

Experimental Protocol 1: Quenching of Diethylaminosulfur Trifluoride (DAST)

This protocol outlines the safe quenching of a reaction mixture containing excess DAST, a common but hazardous deoxyfluorinating agent.

Materials:

-

Reaction mixture containing DAST

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethanol or Methanol

-

Large beaker or flask (at least 10x the volume of the reaction mixture)

-

Stir bar and stir plate

-

Ice bath

Procedure:

-

Preparation : Place the large quenching beaker in an ice bath on a stir plate within a fume hood. Add a stir bar and a volume of saturated NaHCO₃ solution approximately 5-10 times the volume of the reaction mixture to be quenched. Begin gentle stirring.

-

Pre-Quench Dilution (Optional but Recommended) : Cool the reaction mixture in a separate ice bath. Slowly add an equal volume of a polar, protic solvent like ethanol or methanol to the reaction mixture. This helps to temper the reactivity of the DAST before it contacts the aqueous solution.

-

Slow Addition : Using a dropping funnel or pipette, add the reaction mixture dropwise to the vigorously stirring, chilled NaHCO₃ solution. CAUTION : The quenching process is highly exothermic and will release gas. The rate of addition must be controlled to prevent excessive foaming and pressure buildup.

-

Stirring and Neutralization : After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure all reactive species are fully neutralized.

-

Workup : Once the quenching is complete, the mixture can be transferred to a separatory funnel for standard aqueous workup (e.g., extraction with an organic solvent).

The Fluorination Dichotomy: Nucleophilic vs. Electrophilic Strategies

The construction of a C-F bond is primarily achieved through two opposing, yet complementary, approaches: nucleophilic and electrophilic fluorination.[9][10] The choice between them is dictated by the electronic nature of the substrate.

-

Nucleophilic Fluorination : This approach involves the substitution or addition of a fluorine atom using a nucleophilic fluoride source (F⁻).[9] It is most effective on substrates with an electrophilic carbon center, such as those bearing a good leaving group (e.g., tosylate, mesylate) or a carbonyl group. The classic Sₙ2 substitution mechanism is dominant in these transformations.[9]

-

Electrophilic Fluorination : This strategy uses an electrophilic fluorinating agent to transfer a formal "F⁺" equivalent to a nucleophilic site, such as an enolate, an aromatic ring, or an alkene.[5][9] This method is indispensable for fluorinating electron-rich substrates.

Comparative Summary of Fluorinating Reagents

The selection of the appropriate reagent is critical for success. The following table summarizes common choices for each strategy.

| Feature | Nucleophilic Reagents | Electrophilic Reagents |

| Fluorine Source | Fluoride anion (F⁻) | Electrophilic fluorine (formal F⁺) |

| Common Reagents | • Potassium Fluoride (KF) • Cesium Fluoride (CsF) • Diethylaminosulfur Trifluoride (DAST) • Olah's Reagent (HF/Pyridine) | • Selectfluor® • N-Fluorobenzenesulfonimide (NFSI) • Umemoto's Reagents |

| Mechanism | Primarily Sₙ2 substitution or addition | Electrophilic addition or substitution |

| Substrate Type | Electron-poor (e.g., alkyl halides, epoxides, carbonyls) | Electron-rich (e.g., enolates, arenes, alkenes) |

| Advantages | Cost-effective (inorganic fluorides), well-established | High selectivity, mild conditions, broad functional group tolerance |

| Disadvantages | Can be basic, DAST is hazardous, HF is highly corrosive | Reagents can be expensive, potential for side reactions |

Table adapted from information found in multiple sources.[9][10][11][12]

The Catalytic Revolution in C–F Bond Formation

While stoichiometric methods are foundational, the field has been transformed by the development of catalytic approaches that offer greater efficiency, selectivity, and milder reaction conditions.[11][13]

Transition Metal and Organocatalysis

Catalytic systems have been developed that enable site-selective, regioselective, and crucially, stereoselective fluorinations.[1][14]

-

Transition Metal Catalysis : Metals like palladium, copper, and silver can facilitate C–F bond formation through mechanisms such as reductive elimination from a high-valent metal center.[14][15] These methods have been particularly impactful in the fluorination of aryl halides and boronic acids.[14][16]

-

Organocatalysis : Small organic molecules, particularly chiral amines and isothioureas, can catalyze the enantioselective fluorination of carbonyl compounds.[11] These catalysts work by forming chiral enamines or enolates in situ, which then react with an electrophilic fluorine source, controlling the facial selectivity of the attack.[11] For example, custom-designed β,β-diaryl serine catalysts have been used with Selectfluor to achieve high yields (74–99%) and excellent enantioselectivities (up to 94% ee) in the fluorination of β-diketones.[11]

Photoredox Catalysis: A Paradigm Shift

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for generating radical intermediates under exceptionally mild conditions.[17][18] This strategy has unlocked new pathways for C-F bond formation that are often inaccessible through traditional ionic mechanisms.[19][20]

The general mechanism involves a photocatalyst that, upon absorbing visible light, becomes excited and engages in single-electron transfer (SET) with a substrate or reagent. This generates radical intermediates that can then participate in fluorination reactions.[17][20] This approach is noted for its high functional group compatibility, even tolerating protic groups that are incompatible with many other fluorination methods.[17]

// Edges PC -> PC_star [label="Visible\nLight (hν)", arrowhead=none, style=dashed, color="#FBBC05"]; PC_star -> PC [label="SET", arrowhead=vee]; Sub_red -> Radical [label="e⁻", pos="e,0.5", lp="Sub_red,Radical"]; Radical -> Sub_ox [label="-e⁻", pos="w,0.5", lp="Radical,Sub_ox"]; Radical -> Product; F_source -> Product [label=" Fluorine\n Atom\n Transfer"];

// Invisible nodes for layout {rank=same; PC; PC_star;} {rank=same; Sub_red; Sub_ox;} {rank=same; Radical; Product; F_source;}

// Annotations label_cycle [label="Photocatalytic Cycle", shape=plaintext, fontsize=12, fontcolor="#202124"]; } Caption: Simplified photoredox catalytic cycle for fluorination.

Experimental Protocol 2: Photoredox-Catalyzed Decarboxylative Fluorination

This protocol is adapted from methodologies that use visible light to generate a carbocation from a redox-active ester, which is then trapped by a nucleophilic fluoride source.[21]

Materials:

-

N-Hydroxyphthalimide (NHP) ester of the desired carboxylic acid (1.0 equiv)

-

Iridium photocatalyst (e.g., Ir(dF-ppy)₃) (1 mol%)

-

Fluoride source (e.g., Et₃N·3HF) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF or MeCN)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Blue LED light source (e.g., 34 W)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup : To an oven-dried Schlenk flask containing a stir bar, add the NHP ester (e.g., 0.2 mmol), and the iridium photocatalyst (1 mol%).

-

Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can quench the excited state of the photocatalyst.

-

Reagent Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 2.0 mL) via syringe, followed by the liquid fluoride source (Et₃N·3HF, 3.0 equiv).

-

Irradiation : Place the sealed reaction vessel approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at or near room temperature.

-

Reaction Monitoring : Stir the reaction under irradiation for the required time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots.

-

Workup : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to isolate the desired aliphatic fluoride.

Nature's Approach: Enzymatic Fluorination

For a long time, organofluorine compounds were considered purely synthetic. However, the discovery of a fluorinase enzyme from the soil bacterium Streptomyces cattleya revealed nature's own strategy for C-F bond formation.[22][23] This enzyme, 5'-fluoro-5'-deoxyadenosine (5'-FDA) synthase, catalyzes the Sₙ2 reaction between a fluoride ion and S-adenosyl-L-methionine (SAM), forming 5'-FDA.[24] The enzyme's active site is crucial; it desolvates the fluoride ion, dramatically increasing its nucleophilicity, and precisely positions it for attack on the 5'-carbon of SAM.[14][24] While not yet a widespread synthetic tool, enzymatic fluorination represents a highly selective and environmentally benign approach, inspiring the development of new biocatalysts for creating chiral fluorinated compounds.[3][25]

Synthesis of Key Fluorinated Motifs

Beyond single fluorine atom incorporation, the synthesis of building blocks containing fluorinated functional groups like trifluoromethyl (-CF₃) and pentafluorosulfanyl (-SF₅) is of paramount importance.

Trifluoromethylation (-CF₃)

The trifluoromethyl group is a key pharmacophore, valued for its high lipophilicity and metabolic stability.[4][26] Numerous strategies exist for its introduction.

-

Nucleophilic Trifluoromethylation : This typically involves the Ruppert-Prakash reagent (TMSCF₃), which delivers a nucleophilic "CF₃⁻" equivalent to electrophiles like aldehydes and ketones, usually activated by a fluoride source.[26][27]

-

Electrophilic Trifluoromethylation : Reagents such as Togni's and Umemoto's reagents act as sources of an electrophilic "CF₃⁺" species, reacting with nucleophiles like enolates and electron-rich arenes.[26][28]

-

Radical Trifluoromethylation : The trifluoromethyl radical (•CF₃) is a key intermediate that can be generated from various precursors like CF₃I, sodium trifluoromethanesulfinate (Langlois' reagent), or via photoredox catalysis.[26][29] This radical readily adds to alkenes and arenes.[30] Transition metal catalysis, particularly with copper, is often employed in these transformations.[16][30]

Pentafluorosulfanylation (-SF₅)

The pentafluorosulfanyl group is often called a "super-trifluoromethyl" group due to its greater steric bulk and lipophilicity.[31][32] Its incorporation into molecules is a growing area of interest, but the synthesis of SF₅-containing building blocks has been hampered by a lack of convenient methods.[2][31] Recent advances have focused on developing stable, solid reagents that can generate SF₅ radicals or by using cross-coupling strategies with pre-functionalized SF₅-aromatics.[33][34] For example, aromatic SF₅-amino acids have been synthesized via a Negishi cross-coupling strategy, demonstrating their compatibility with standard peptide synthesis.[33]

Conclusion and Future Outlook

The synthesis of fluorinated building blocks is a dynamic and rapidly evolving field. While traditional nucleophilic and electrophilic methods remain workhorses of the discipline, modern catalytic strategies have opened new frontiers in efficiency, selectivity, and substrate scope. The continued development of photoredox, enzymatic, and late-stage functionalization techniques promises to further streamline the synthesis of complex fluorinated molecules.[20][35] As our understanding of fluorine's influence on molecular properties deepens, the demand for novel and diverse fluorinated building blocks will only intensify, driving further innovation in synthetic methodology for years to come.

References

- 1. organicreactions.org [organicreactions.org]

- 2. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 3. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. zjwintime.com [zjwintime.com]

- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. vapourtec.com [vapourtec.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Recent progress in trifluoromethylation: strategies and Applications - Wechem [m.wechemglobal.com]

- 31. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]

- 32. mdpi.com [mdpi.com]

- 33. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. tandfonline.com [tandfonline.com]

Foreword: The Trifluoromethyl Group - A Paradigm Shift in Ester Chemistry

An In-depth Technical Guide to the Reactivity Profile of Esters with Trifluoromethyl Groups

The incorporation of fluorine into organic molecules profoundly alters their chemical and physical properties, a strategy that has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly influential. Its unique combination of high electronegativity, steric demand, and lipophilicity makes it far more than a simple methyl bioisostere.[4] When appended to an ester moiety, the CF₃ group imparts a distinct reactivity profile, transforming the ester from a relatively stable functional group into a highly activated and versatile electrophilic hub.

This guide provides an in-depth exploration of the reactivity of trifluoromethylated esters. We will move beyond simple descriptions of reactions to dissect the underlying electronic principles that govern their behavior. By understanding the causality behind their heightened reactivity, researchers can better harness these valuable synthons for applications ranging from complex molecule synthesis to the development of potent enzyme inhibitors.

The Electronic Influence of the Trifluoromethyl Group

The reactivity of an ester is fundamentally dictated by the electrophilicity of its carbonyl carbon. The CF₃ group, being one of the most powerful electron-withdrawing groups in organic chemistry, dramatically amplifies this electrophilicity through a strong inductive effect (-I effect).[4][5] The three fluorine atoms pull electron density away from the carbonyl center, making it significantly more susceptible to nucleophilic attack compared to its non-fluorinated alkyl or aryl counterparts.

This activation is not merely a subtle modulation; it is a profound electronic shift that lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group, facilitating faster and more efficient reactions with a wider range of nucleophiles.

Caption: Electronic comparison of standard vs. trifluoromethylated esters.

Synthesis of α-Trifluoromethyl Esters

The creation of esters bearing a CF₃ group, particularly at the α-position, is a significant challenge that has been met with innovative synthetic solutions. These methods are crucial as they provide the foundational building blocks for further reactivity studies.

A prominent and efficient method involves the electrophilic trifluoromethylation of ketene silyl acetals.[6][7] This approach leverages mild conditions and a catalytic amount of a Lewis acid to achieve high yields of α-trifluoromethyl esters, including those with sterically demanding quaternary carbons.

Experimental Protocol: Lewis Acid-Catalyzed α-Trifluoromethylation[6]

This protocol describes the synthesis of α-trifluoromethyl esters from ketene silyl acetals using a hypervalent iodine reagent as the electrophilic CF₃ source.

Materials:

-

Ketene silyl acetal (KSA) substrate

-

Togni's Reagent II (1-(trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole) or similar hypervalent iodine CF₃ reagent

-

Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Inert atmosphere apparatus (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve the ketene silyl acetal (1.0 equiv) in anhydrous DCM.

-

Add the hypervalent iodine CF₃ reagent (1.1 equiv).

-

Add the TMSNTf₂ catalyst (1-2.5 mol%).

-

Stir the reaction mixture at room temperature (or as optimized for the specific substrate).

-

Monitor the reaction progress using TLC or ¹⁹F NMR spectroscopy.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

-

Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethyl ester.

Causality: The Lewis acid (TMSNTf₂) activates the hypervalent iodine reagent, facilitating the transfer of an electrophilic "CF₃⁺" equivalent to the electron-rich ketene silyl acetal. The reaction's success hinges on the mild conditions that prevent the decomposition of sensitive substrates while efficiently forming the challenging C-CF₃ bond.[6]

Nucleophilic Acyl Substitution: The Primary Reaction Manifold

The enhanced electrophilicity of the carbonyl carbon makes trifluoromethylated esters highly susceptible to nucleophilic acyl substitution.[8][9] This class of reactions is central to their utility.

Hydrolysis

While standard esters often require harsh acidic or basic conditions for hydrolysis, esters adjacent to a CF₃ group can be more readily cleaved. A notable example, though on a complex macrocycle, demonstrated surprisingly facile hydrolysis of a trifluoromethyl group to a carboxylic acid under basic conditions, highlighting the extreme activation provided by the fluorines.[10] This enhanced reactivity is due to the stabilization of the negatively charged tetrahedral intermediate by the electron-withdrawing CF₃ group.

Conversion to Trifluoromethyl Ketones (TFMKs)

A particularly important transformation is the reaction of trifluoromethylated (or non-fluorinated) esters with a nucleophilic trifluoromethyl source to generate trifluoromethyl ketones (TFMKs). TFMKs are of immense interest in medicinal chemistry as they are potent enzyme inhibitors, acting as stable mimics of the tetrahedral transition state of amide or ester hydrolysis.[1][11][12]

Several methods exist for this transformation. A modern, efficient protocol utilizes fluoroform (HCF₃), an inexpensive and atom-economical reagent, in combination with a strong base.[1][11][13]

Caption: Workflow for ester to TFMK conversion using fluoroform.

Experimental Protocol: Nucleophilic Trifluoromethylation of Methyl Esters[13]

Materials:

-

Aromatic or aliphatic methyl ester (1.0 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (2.0 equiv)

-

Fluoroform (HCF₃) gas

-

Anhydrous triglyme

-

Low-temperature reaction setup (-40 °C)

Procedure:

-

To a cooled (-40 °C) solution of the methyl ester in anhydrous triglyme, add KHMDS and stir for 10 minutes.

-

Bubble HCF₃ gas (1.1 equiv) through the solution.

-

Maintain the reaction at -40 °C and monitor its progress by TLC or ¹⁹F NMR.

-

After ~4 hours (or upon completion), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired trifluoromethyl ketone.

Trustworthiness: This self-validating system works because the generated CF₃⁻ anion preferentially attacks the ester carbonyl. The resulting tetrahedral intermediate is stable at low temperatures, preventing the second addition of CF₃⁻. The subsequent aqueous workup collapses this intermediate to form the desired ketone.[1] The use of glyme solvents is critical as they encapsulate the potassium cation, generating a more "naked" and highly nucleophilic CF₃⁻ anion, which prevents its decomposition to difluorocarbene.[11][13]

| Substrate (Methyl Ester) | Yield of TFMK (%) | Reference |

| Methyl 4-(tert-butyl)benzoate | 92 | [13] |

| Methyl 4-methoxybenzoate | 87 | [13] |

| Methyl 3-chlorobenzoate | 82 | [13] |

| Methyl 4-iodobenzoate | 56 | [13] |

| Methyl adamantanecarboxylate | 62 | [13] |

Reactivity at the α-Carbon: A Balancing Act

When the trifluoromethyl group is at the α-position of the ester, reactions involving the formation of an α-carbanion are challenging. The strong electron-withdrawing nature of the CF₃ group increases the acidity of the α-proton, but the resulting carbanion is often unstable. It can readily undergo β-elimination of a fluoride ion to form a difluoroalkene, a process that can compete with the desired alkylation or addition reaction.[14]

Despite this challenge, successful protocols have been developed. Organocatalytic methods, for example, have enabled the Michael addition of α-trifluoromethyl esters to electron-deficient alkenes under mild, room-temperature conditions, efficiently constructing trifluoromethylated all-carbon quaternary centers.[14][15]

Causality: The success of these reactions lies in using reaction conditions that generate the α-anion transiently and in low concentration, allowing it to be trapped by the electrophile (the Michael acceptor) faster than it can decompose via β-elimination. The choice of phosphine catalyst is critical in mediating this delicate balance.[15]

Reduction of Trifluoromethylated Esters

The reduction of the ester functionality in trifluoromethylated compounds is a common transformation in multi-step syntheses. Standard reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the ester to a primary alcohol.[8] However, care must be taken, as harsh conditions or certain reagents could potentially affect the C-F bonds, although they are generally robust. For instance, in the synthesis of certain drug candidates, ester reduction is a key step performed without compromising the integrity of the trifluoromethylarene moiety.[16] For reductions that need to stop at the aldehyde stage, bulky, less reactive hydrides like diisobutylaluminium hydride (DIBAL-H) are used at low temperatures.[8]

Application in Drug Discovery: The Ultimate Goal

The unique reactivity profile of trifluoromethylated esters is not just an academic curiosity; it is a powerful tool in drug discovery and development.[2][3][17]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] Introducing a CF₃ group can block metabolic hotspots, increasing a drug's half-life and bioavailability.

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[4] The antidepressant fluoxetine is a classic example where a trifluoromethyl group enhances CNS penetration.[4][17]

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and enable unique, favorable interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins, thereby increasing binding affinity and potency.[4]

The synthesis of TFMK-containing enzyme inhibitors, as discussed earlier, is a direct application of the reactivity of these esters. The resulting ketones serve as invaluable probes and therapeutic leads for a wide range of diseases.[18]

Conclusion

Esters bearing trifluoromethyl groups exhibit a reactivity profile that is markedly different from their non-fluorinated analogs. The powerful inductive electron withdrawal by the CF₃ group activates the ester carbonyl to a remarkable degree, making it a highly valuable synthon for a range of chemical transformations. From facile nucleophilic acyl substitutions to challenging α-functionalizations, understanding the electronic principles behind this activation allows chemists to strategically design and execute complex synthetic routes. As the demand for sophisticated, metabolically robust, and potent bioactive molecules continues to grow, the trifluoromethylated ester will undoubtedly remain a central and indispensable tool in the arsenal of the research scientist.

References

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.

-

Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of α-trifluoromethyl carboxylic acids, esters and amides . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of α-Trifluoromethyl Esters . ChemistryViews. Available at: [Link]

-

Organocatalytic Reactions of α‑Trifluoromethylated Esters with Terminal Alkenes at Room Temperature . Journal of Organic Chemistry. Available at: [Link]

-

Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages . National Institutes of Health (NIH). Available at: [Link]

-

Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane . ACS Publications. Available at: [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents . National Institutes of Health (NIH). Available at: [Link]

-

Preparation of .alpha.-trifluoromethyl esters from malonic esters . ACS Publications. Available at: [Link]

-